molecular formula C7H5BrFI B2409918 2-Bromo-3-iodobenzyl fluoride CAS No. 2244085-66-1

2-Bromo-3-iodobenzyl fluoride

Cat. No.: B2409918
CAS No.: 2244085-66-1
M. Wt: 314.924
InChI Key: WTZVEXHBLXARTR-UHFFFAOYSA-N
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Description

2-Bromo-3-iodobenzyl fluoride is a halogenated benzene derivative intended for research and development purposes only. It is not for diagnostic or therapeutic uses. Compounds with benzyl fluoride motifs, similar to this one, are of significant interest in synthetic organic chemistry. They are frequently employed as key intermediates in cross-coupling reactions and for the construction of more complex molecular architectures, particularly in pharmaceutical research and materials science. The distinct reactivity of the benzyl fluoride group, alongside the bromo and iodo substituents, makes this compound a valuable scaffold for selective functionalization. The iodo and bromo groups offer complementary reactivity for metal-catalyzed reactions, such as Suzuki or Sonogashira couplings, allowing for sequential derivatization. Researchers can use this multifunctional reagent to introduce fluorinated benzyl groups into target molecules, a modification that can profoundly influence the compound's metabolic stability, lipophilicity, and binding affinity. This product is strictly for laboratory research use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(fluoromethyl)-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZVEXHBLXARTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity of 2 Bromo 3 Iodobenzyl Fluoride

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds by selectively activating the C-I and C-Br bonds of 2-Bromo-3-iodobenzyl fluoride (B91410). The choice of metal catalyst, ligands, and reaction conditions can control which halide participates in the reaction, enabling stepwise functionalization of the aromatic ring.

Palladium complexes are the most widely used catalysts for cross-coupling reactions involving aryl halides. The reactivity of the halide in these reactions generally follows the order I > Br > Cl > F, which is inversely related to the carbon-halogen bond dissociation energy. wikipedia.org This predictable selectivity allows for the selective functionalization of the C-I bond in 2-Bromo-3-iodobenzyl fluoride while leaving the C-Br and C-F bonds intact.

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or olefin insertion (for Heck reactions), and reductive elimination. yonedalabs.comyoutube.commusechem.com

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide bond. For this compound, this step occurs preferentially at the weaker C-I bond.

Transmetalation/Insertion: In the Suzuki-Miyaura reaction, an organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium(II) center, a process often facilitated by a base. wikipedia.orgchemrxiv.org For C-N coupling (Buchwald-Hartwig amination), an amine coordinates to the palladium and, after deprotonation, forms a new C-N bond. In the Heck reaction, an alkene inserts into the aryl-palladium bond. organic-chemistry.orglibretexts.org

Reductive Elimination: The newly coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the palladium(0) catalyst. yonedalabs.comyoutube.com

By carefully controlling stoichiometry and reaction conditions, it is possible to first perform a Suzuki-Miyaura, Heck, or C-N coupling reaction at the iodine position and subsequently perform a second, different coupling reaction at the bromine position, often under more forcing conditions.

Table 1: Overview of Palladium-Catalyzed Reactions

Reaction Name Coupling Partner Key Reagents Typical Product
Suzuki-Miyaura Organoboron Reagent (R-B(OH)₂) Pd Catalyst, Base Biaryl or Aryl-Alkyl Compound
Heck Alkene (R-CH=CH₂) Pd Catalyst, Base Substituted Alkene

| C-N Coupling | Amine (R₂NH) | Pd Catalyst, Base | Aryl Amine |

Nickel catalysts offer a complementary and sometimes superior alternative to palladium for cross-coupling reactions. researchgate.net Nickel is more earth-abundant and can catalyze the coupling of a wider range of electrophiles, including less reactive aryl chlorides and even activated aryl fluorides. organic-chemistry.orgbeilstein-archives.org

In the context of this compound, nickel catalysis can provide different selectivity or reactivity profiles compared to palladium. While the C-I bond remains the most reactive site, nickel systems are known to be highly effective for coupling C-Br bonds. Furthermore, under specific conditions, nickel catalysts can activate C-F bonds, particularly when assisted by directing groups or specialized ligands. organic-chemistry.orgbeilstein-journals.org The mechanism often involves Ni(0)/Ni(II) catalytic cycles, similar to palladium, but can also involve single-electron transfer (SET) pathways, giving rise to radical intermediates. nih.gov This can be particularly relevant for coupling with alkyl electrophiles. nih.govnih.gov The use of additives like FeBr₂ has been shown to suppress side reactions such as hydrodebromination and β-fluorine elimination in certain nickel-catalyzed systems. nih.gov

Table 2: Potential Nickel-Catalyzed Cross-Coupling Reactions

Substrate Bond Coupling Partner Potential Advantage
C-I Arylboronic Acids High efficiency under mild conditions
C-Br Organozinc Reagents Can be targeted after C-I functionalization

The term "fluoride-catalyzed" in this context typically refers to cross-coupling reactions where a fluoride anion source, such as tetrabutylammonium (B224687) fluoride (TBAF), is used as a crucial activator rather than a catalyst that acts on the C-F bond of the substrate. nih.gov These systems are particularly relevant for Hiyama-type couplings, which use organosilicon reagents (e.g., alkenylsilanols).

The mechanism involves the fluoride ion activating the organosilicon partner. illinois.edu Fluoride coordinates to the silicon atom, forming a hypervalent silicate (B1173343) species. This pentacoordinate silicon intermediate is significantly more nucleophilic and readily undergoes transmetalation with a palladium(II) complex that has already undergone oxidative addition at the C-I or C-Br bond of the substrate. nih.govillinois.edu The rate-limiting step in these reactions is often the transmetalation. nih.gov Therefore, for this compound, a fluoride-activated Hiyama coupling would be expected to proceed selectively at the C-I position.

The cross-coupling reactions discussed in sections 3.1.1-3.1.3 occur at the sp²-hybridized carbons of the aromatic ring. The benzyl (B1604629) fluoride moiety (-CH₂F) acts as a substituent and is not directly involved in the catalytic cycle of C-I or C-Br bond activation. Therefore, these reactions have no direct stereochemical implications at the benzylic carbon.

However, if the coupling reaction leads to the formation of a sterically hindered biaryl product, the resulting molecule could exhibit atropisomerism (chirality arising from restricted rotation around a single bond). The stereochemical outcome in such cases would be influenced by the nature of the catalyst, particularly the use of chiral ligands, and the reaction conditions. For typical, non-hindered coupling partners, stereochemistry is not a primary consideration for these reactions.

Nucleophilic and Electrophilic Substitution Reactions

While the aromatic ring is the site of reactivity for cross-coupling, the benzylic position offers a different avenue for chemical transformation.

The benzylic carbon-fluorine (C-F) bond is the strongest carbon-halogen bond and is generally considered inert to traditional nucleophilic substitution reactions compared to other benzylic halides. nih.govresearchgate.net However, the C-F bond can be "activated" to serve as a leaving group, typically through interactions that exploit fluorine's ability to act as a hydrogen-bond acceptor. nih.govsemanticscholar.org

Extensive studies on benzyl fluorides have shown that hydrogen-bond donors like water, triols, or hexafluoroisopropanol (HFIP) can facilitate nucleophilic substitution at the benzylic carbon. nih.govst-andrews.ac.uknih.gov The reaction mechanism is highly dependent on the strength of the nucleophile and the activating agent.

Associative (Sₙ2-like) Pathway: With strong nucleophiles (e.g., amines, thiolates) and protic activators like water/isopropanol, the reaction tends to proceed through an associative Sₙ2-like mechanism. nih.gov This pathway involves the nucleophile attacking the benzylic carbon while hydrogen bonding stabilizes the departing fluoride ion, leading to an inversion of stereoconfiguration at the carbon center. nih.gov

Dissociative (Sₙ1-like) Pathway: With weaker nucleophiles (such as in Friedel-Crafts reactions) and strong hydrogen-bond donors like HFIP, a dissociative Sₙ1 mechanism is favored. nih.govsemanticscholar.org The strong hydrogen bonding to the fluorine atom promotes ionization, leading to the formation of a transient benzylic carbocation. This intermediate is then captured by the nucleophile, typically resulting in a racemic or near-racemic product. nih.govsemanticscholar.org

These findings indicate that the -CH₂F group in this compound, while robust, can be a site for selective nucleophilic substitution under specific activating conditions, providing a pathway to introduce a variety of functional groups at the benzylic position. nih.gov

Table 3: Mechanistic Pathways for C-F Bond Activation at the Benzylic Position

Pathway Conditions Nucleophile Type Stereochemical Outcome
Associative (Sₙ2-like) Protic H-bond donors (e.g., H₂O) Strong (e.g., Amines) Inversion of configuration nih.gov

| Dissociative (Sₙ1-like) | Strong H-bond donors (e.g., HFIP) | Weak (e.g., Arenes) | Racemization/Low ee nih.govsemanticscholar.org |

Aromatic Nucleophilic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org The first step, which is usually rate-determining, involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgstackexchange.com The aromaticity of the ring is temporarily lost in this step. stackexchange.com In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored. stackexchange.com

The reactivity of an aryl halide in SNAr reactions is significantly influenced by the presence of electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate. wikipedia.orglibretexts.org In the case of this compound, the ring is substituted with two halogens (Br and I) and a benzyl fluoride (-CH₂F) group. Halogens typically exhibit a weak electron-withdrawing inductive effect. The fluoromethyl group also contributes an inductive electron-withdrawing effect due to the high electronegativity of fluorine.

The relative reactivity of halogens as leaving groups in SNAr reactions is often counterintuitive. While iodide is the best leaving group in SN1 and SN2 reactions, in SNAr the C-F bond is often the most reactive, followed by C-Cl, C-Br, and C-I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, stabilizing the Meisenheimer complex. stackexchange.commasterorganicchemistry.com Therefore, despite the weaker C-I and C-Br bonds, nucleophilic attack is less favored at these positions compared to a position activated by a strongly electron-withdrawing group. Given the substitution pattern of this compound, significant activation towards SNAr is not expected, as there are no strongly deactivating groups like nitro groups ortho or para to the halogens. libretexts.org Any potential SNAr reaction would likely be slow and require harsh conditions.

Table 1: Factors Influencing SNAr Reactivity in this compound

Substituent Position Electronic Effect Impact on SNAr
Bromo 2 Inductive (withdrawing), Resonance (donating) Weakly activating/deactivating; potential leaving group
Iodo 3 Inductive (withdrawing), Resonance (donating) Weakly activating/deactivating; potential leaving group

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. byjus.com The mechanism proceeds in two steps: the initial attack of the electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion or Wheland intermediate), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comlumenlearning.com The first step is typically the slow, rate-determining step due to the temporary loss of aromaticity. masterorganicchemistry.com

The substituents already present on the benzene (B151609) ring determine the rate and regioselectivity of the reaction. Halogens (Br and I) are deactivating groups due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic and slows down the reaction rate compared to benzene. youtube.com However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the positive charge in the arenium ion intermediate when the electrophile adds to the ortho or para positions. youtube.com

The benzyl fluoride group (-CH₂F) is weakly deactivating due to the inductive effect of the fluorine atom. It is generally considered to be an ortho-, para-director. In this compound, the directing effects of the three substituents must be considered collectively.

Bromo group (at C2): Directs ortho (C3 - blocked, C1 - blocked) and para (C5).

Iodo group (at C3): Directs ortho (C2 - blocked, C4) and para (C6).

Benzyl fluoride group (at C1): Directs ortho (C2 - blocked, C6) and para (C4).

Combining these effects, the most likely positions for electrophilic attack are C4 and C6, with C5 being less favored. Steric hindrance from the adjacent iodo and benzyl fluoride groups may influence the final product distribution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Directing Influence From Predicted Favorability
C4 Iodo (ortho), Benzyl fluoride (para) High
C5 Bromo (para) Moderate

Radical Reactions and Their Pathways

Radical reactions involving this compound could be initiated through several pathways, most notably through the homolytic cleavage of the carbon-halogen bonds. The bond dissociation energies for C-X bonds on a benzene ring decrease in the order C-F > C-Cl > C-Br > C-I. Consequently, the carbon-iodine bond is the most susceptible to homolysis upon exposure to heat or UV light, which would generate an aryl radical at the C3 position. The carbon-bromine bond is stronger but could also undergo cleavage under more forceful conditions.

The resulting aryl radical is a highly reactive intermediate that can participate in a variety of reactions, such as hydrogen atom abstraction from a solvent or another molecule, or addition to a π-system. In the presence of a suitable radical trap, this intermediate can be functionalized. Furthermore, the benzylic C-H bonds of the -CH₂F group could potentially undergo radical abstraction, although this is generally less favorable than the cleavage of the weak C-I bond.

Role of Hypervalent Iodine Chemistry in Transformations

The iodine atom in this compound can be oxidized to a higher valence state, typically +3 (iodine(III) or λ³-iodane) or +5 (iodine(V) or λ⁵-iodane). nih.govacs.org This transformation allows the molecule to be used as a precursor for hypervalent iodine reagents, which are versatile and environmentally friendly oxidizing agents in organic synthesis. acs.org

The oxidation of the aryl iodide can be achieved using various oxidizing agents, such as peracids or trichloroisocyanuric acid in the presence of appropriate ligands or counter-ions. acs.org For instance, oxidation in the presence of acetic acid would yield an (diacetoxyiodo)arene derivative. These hypervalent iodine compounds can then mediate a wide range of chemical transformations. nih.gov The iodine(III) center can undergo ligand exchange, reductive elimination, and oxidative addition, mimicking the reactivity of transition metals. cardiff.ac.uk This allows for the transfer of various functional groups to other substrates, including aryl groups, alkynyl groups, and heteroatoms. nih.gov The presence of the bromo and benzyl fluoride groups on the aromatic ring would modify the reactivity and stability of the resulting hypervalent iodine species.

Influence of Halogen Bonding and Other Non-Covalent Interactions on Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. nih.gov This occurs due to the presence of an electron-deficient region, known as a σ-hole, on the halogen atom opposite to the covalent bond. nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. mdpi.com

Aryne-Mediated Reactions and Intermediates

The ortho-dihaloarene motif present in this compound makes it a potential precursor for the generation of a highly reactive aryne intermediate, specifically 3-bromo-4-(fluoromethyl)benzyne. Arynes are typically formed from ortho-dihaloarenes by treatment with a strong base (like sodium amide) or through other methods. The reaction proceeds via an elimination mechanism.

Given the better leaving group ability of iodide compared to bromide in such eliminations, treatment with a strong base would likely lead to the formation of a benzyne (B1209423) intermediate. This highly strained and reactive species can then be trapped by a variety of nucleophiles or undergo cycloaddition reactions (e.g., [4+2] cycloaddition with a diene like furan). The regioselectivity of nucleophilic addition to the aryne would be influenced by the electronic effects of the remaining bromo and benzyl fluoride substituents.

Theoretical and Computational Investigations of 2 Bromo 3 Iodobenzyl Fluoride

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding in molecules like 2-bromo-3-iodobenzyl fluoride (B91410). In related halogenated aromatic compounds, the covalent bonds between the carbon atoms of the benzene (B151609) ring and the halogen (bromine and iodine) and benzyl (B1604629) fluoride substituents significantly influence the electron distribution. The high electronegativity of the fluorine atom polarizes the C-F bond, leading to a partial positive charge on the benzylic carbon and a partial negative charge on the fluorine atom.

The carbon-halogen bond lengths generally increase with the size of the halogen atom. Therefore, the C-I bond is expected to be longer and weaker than the C-Br bond. This trend is a direct consequence of the increasing atomic radii and decreasing electronegativity down the halogen group. The electronic structure of the benzene ring is also perturbed by the substituents. Halogens are known to be deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions. This is due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect.

A hypothetical table of computed bond lengths and Mulliken atomic charges for 2-bromo-3-iodobenzyl fluoride, based on typical values for similar structures, is presented below.

Bond/AtomPredicted Bond Length (Å)Predicted Mulliken Charge (a.u.)
C-Br1.90C: 0.15, Br: -0.05
C-I2.10C: 0.10, I: 0.02
C-F (benzylic)1.38C: 0.25, F: -0.30

Molecular Dynamics Simulations for Conformational Landscapes and Reaction Dynamics

Molecular dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time. nih.govyoutube.comnih.gov For this compound, a key area of conformational freedom is the rotation around the bond connecting the benzyl fluoride group to the benzene ring. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. youtube.com It is expected that the bulky iodine and bromine atoms would sterically hinder the rotation of the benzyl fluoride group, leading to distinct energy minima.

In the context of reaction dynamics, MD simulations can be employed to model the trajectory of a reaction, such as a nucleophilic substitution at the benzylic carbon. youtube.com These simulations can help visualize the approach of the nucleophile, the transition state, and the departure of the leaving group, providing a dynamic picture that complements the static view from quantum mechanical calculations. nih.gov

Density Functional Theory (DFT) Applications for Mechanistic Elucidation and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms and calculating the energetics of chemical processes. nih.govrsc.org For this compound, DFT could be used to study various reactions, such as nucleophilic substitution at the benzylic carbon or electrophilic aromatic substitution on the ring. DFT calculations can determine the activation energies and reaction energies for proposed pathways, helping to identify the most favorable mechanism. nih.govmdpi.com

For instance, in a nucleophilic substitution reaction, DFT can be used to model the SN1 and SN2 pathways. The stability of the benzylic carbocation intermediate in a potential SN1 mechanism would be influenced by the electronic effects of the bromine and iodine substituents. Similarly, the transition state energy for an SN2 reaction would be affected by steric hindrance from these bulky halogens. nih.gov DFT studies on similar systems suggest that the choice of functional and basis set is crucial for obtaining accurate energetic predictions. beilstein-journals.org

A hypothetical data table summarizing DFT-calculated activation energies for a reaction is shown below.

Reaction PathwayCalculated Activation Energy (kcal/mol)
SN1-like25
SN2-like20

Analysis of σ-Holes and Non-Covalent Halogen Bonding Interactions

A σ-hole is a region of positive electrostatic potential on the outermost portion of a covalently bonded halogen atom, located along the axis of the bond. arxiv.orgfz-juelich.denih.gov The magnitude of the σ-hole increases with the polarizability and decreases with the electronegativity of the halogen. rsc.org Consequently, iodine typically forms stronger halogen bonds than bromine. arxiv.orgacs.org In this compound, both the bromine and iodine atoms are expected to possess σ-holes, with the σ-hole on the iodine atom being more positive.

These positive σ-holes can engage in attractive non-covalent interactions with Lewis bases, an interaction known as halogen bonding. acs.orgchemistryviews.org Computational analysis can quantify the strength and directionality of these interactions. The presence of electron-withdrawing groups on the aromatic ring can enhance the magnitude of the σ-hole and thus the strength of the halogen bond. chemistryviews.org The ortho- and meta-positions of the substituents in this compound would lead to a complex electrostatic potential surface, influencing the preferred geometries of halogen bonding.

Halogen AtomPredicted σ-Hole Magnitude (VS,max on 0.001 a.u. electron density isosurface)
Bromine+20 kcal/mol
Iodine+30 kcal/mol

Computational Predictions of Reactivity Descriptors and Spectroscopic Parameters

Computational chemistry allows for the prediction of various reactivity descriptors that can provide insights into the chemical behavior of a molecule. For this compound, descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, can be calculated. These values are indicative of the molecule's electron-donating and accepting abilities and its kinetic stability. The electrostatic potential surface can also be mapped to identify regions susceptible to electrophilic or nucleophilic attack. acs.org

Furthermore, spectroscopic parameters can be predicted computationally. For example, NMR chemical shifts (1H, 13C, 19F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. uncw.edu These predictions, when compared with experimental data, can aid in structure verification. nih.govgithub.io The accuracy of these predictions is highly dependent on the level of theory and the inclusion of solvent effects. researchgate.netfrontiersin.org

A table of hypothetical predicted 1H NMR chemical shifts is presented below.

ProtonPredicted Chemical Shift (ppm)
Aromatic H (ortho to I)7.8
Aromatic H (para to I)7.3
Aromatic H (ortho to Br)7.6
Benzylic CH2F5.5 (doublet)

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹²⁷I) for Structural Elucidation

NMR spectroscopy is the cornerstone for elucidating the precise structure of 2-Bromo-3-iodobenzyl fluoride (B91410) in solution. By analyzing various nuclei, a complete picture of the atomic connectivity and environment can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For 2-Bromo-3-iodobenzyl fluoride, the spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The aromatic region would likely display a complex multiplet pattern due to the three adjacent protons on the trisubstituted ring. Their specific chemical shifts are influenced by the deshielding effects of the bromine and iodine atoms. The benzylic protons (-CH₂F) are expected to appear as a doublet due to coupling with the adjacent fluorine atom (²J(H,F)), a characteristic feature for benzyl (B1604629) fluorides. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Six distinct signals are anticipated for the aromatic carbons and one for the benzylic carbon. The chemical shifts of the aromatic carbons are influenced by the electronegativity and heavy-atom effects of the halogen substituents. rsc.orgnih.gov The carbon directly bonded to iodine (C-I) is expected to be significantly shifted upfield due to the heavy-atom effect, while the carbon bonded to bromine (C-Br) will also show a characteristic shift. researchgate.net The benzylic carbon signal will appear as a doublet due to one-bond coupling with fluorine (¹J(C,F)).

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus (100% natural abundance), making ¹⁹F NMR a powerful tool. nih.gov A single resonance is expected for the fluorine atom in this compound. This signal would be split into a triplet by the two adjacent benzylic protons (²J(F,H)). The chemical shift of this signal is characteristic of benzyl fluoride derivatives and is sensitive to the electronic effects of the ring substituents.

¹²⁷I NMR Spectroscopy: Iodine-127 NMR is a less common technique for organic structure elucidation due to the quadrupolar nature of the ¹²⁷I nucleus, which often leads to very broad signals. While it could potentially confirm the presence of the carbon-iodine bond, its utility for detailed structural analysis in a molecule of this nature is limited compared to the other NMR techniques.

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Splitting PatternCoupling Constant (J, Hz)
¹H (Aromatic)7.0 - 8.0Multiplets (m)-
¹H (-CH₂F)~5.5Doublet (d)²J(H,F) ≈ 48 Hz
¹³C (Aromatic)100 - 145Singlets (s)-
¹³C (C-I)~100Singlet (s)-
¹³C (C-Br)~125Singlet (s)-
¹³C (-CH₂F)~85Doublet (d)¹J(C,F) ≈ 160-170 Hz
¹⁹F-205 to -215 (vs. CFCl₃)Triplet (t)²J(F,H) ≈ 48 Hz

High-Resolution Mass Spectrometry (HRMS) for Molecular Composition and Fragmentation Analysis

HRMS is essential for determining the exact molecular formula and for analyzing the fragmentation patterns to confirm the structure. For this compound (C₇H₅BrFI), HRMS provides a highly accurate mass measurement of the molecular ion, allowing for unambiguous elemental composition assignment.

The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units.

Fragmentation Analysis: Under electron ionization (EI), the molecular ion is expected to be observed. The primary fragmentation pathway for benzyl halides is typically the cleavage of the carbon-halogen or carbon-carbon bond adjacent to the aromatic ring to form a stable benzylic cation. slideshare.netmiamioh.edu

Benzylic Cleavage: Loss of a fluorine radical (•F) is less common, but cleavage of the C-C bond to lose the -CH₂F group can occur.

Formation of Tropylium Ion: A common fragmentation for benzyl derivatives is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91, although the substituents on the ring will alter this. The primary fragment is likely to be the 2-bromo-3-iodobenzyl cation [C₇H₄BrFI - F]⁺.

Loss of Halogens: Sequential loss of halogen radicals (•Br, •I) from the molecular ion or fragment ions is a characteristic fragmentation pattern for aromatic halides. taylorfrancis.com

Predicted HRMS Data

Ion/FragmentPredicted m/zDescription
[M]⁺ (for ⁷⁹Br)313.8579Molecular Ion
[M+2]⁺ (for ⁸¹Br)315.8559Molecular Ion Isotope
[M-Br]⁺234.9511Loss of Bromine radical
[M-I]⁺186.9513Loss of Iodine radical
[C₇H₄BrF]⁺185.9509Loss of Iodine radical
[C₇H₄IF]⁺245.9447Loss of Bromine radical

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups and bonding within a molecule. IR and Raman spectroscopy are complementary techniques that provide a detailed fingerprint of this compound.

Characteristic Vibrational Modes:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. pressbooks.pub

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. libretexts.org

C-H Bending: Out-of-plane C-H bending vibrations for a 1,2,3-trisubstituted benzene ring give rise to strong absorptions in the fingerprint region, typically between 800-700 cm⁻¹. udel.edu

C-F Stretch: The C-F stretching vibration of the benzyl fluoride group is expected to be a strong band in the 1400-1000 cm⁻¹ region. blogspot.com

C-Br and C-I Stretches: The carbon-halogen stretching vibrations for C-Br and C-I bonds occur at lower frequencies. The C-Br stretch is anticipated in the 650-510 cm⁻¹ range, while the C-I stretch appears at even lower wavenumbers, typically between 600-500 cm⁻¹. blogspot.comstudy.com These bands are located in the far-infrared or low-frequency region of the spectrum.

Predicted Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (-CH₂)2960 - 2850Medium
Aromatic C=C Stretch1600 - 1450Medium to Strong
Aliphatic C-F Stretch1400 - 1000Strong
Aromatic C-H Bend (out-of-plane)800 - 700Strong
Aromatic C-Br Stretch~1050Medium
Aliphatic C-Br Stretch650 - 510Strong
Aliphatic C-I Stretch600 - 500Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. This technique would provide unequivocal proof of the structure of this compound, provided a suitable single crystal can be grown.

The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of an electron density map, from which the positions of all atoms (excluding hydrogen, which is typically inferred) can be determined with high precision.

Information Obtained from X-ray Crystallography:

Molecular Confirmation: It would confirm the substitution pattern on the benzene ring and the identity of the benzyl fluoride moiety.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-H, C-Br, C-I, C-F) and bond angles would be obtained, offering insight into the electronic effects of the substituents on the molecular geometry.

Conformation: The conformation of the benzyl fluoride group relative to the aromatic ring would be determined.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as dipole-dipole interactions or potential halogen bonding involving the bromine and iodine atoms, which can influence the physical properties of the compound.

While a specific crystal structure for this compound is not publicly available, the technique remains the gold standard for unambiguous solid-state structure determination.

Future Research Directions and Unaddressed Challenges

Development of Highly Stereoselective and Enantioselective Synthetic Routes

A significant challenge in the synthesis of complex molecules is the control of stereochemistry. For 2-bromo-3-iodobenzyl fluoride (B91410), the development of synthetic routes that can introduce the fluorine atom in a stereoselective or enantioselective manner is a critical area for future research. Current methods for the synthesis of benzylic fluorides often result in racemic mixtures, which then require challenging and costly separation techniques to isolate the desired enantiomer. nih.govbeilstein-journals.org

Future research should focus on the development of catalytic asymmetric fluorination methods. This could involve the use of chiral catalysts that can differentiate between enantiotopic faces of a prochiral precursor, leading to the preferential formation of one enantiomer. chemrxiv.org Exploring enzymes as biocatalysts for the enantioselective reduction of corresponding ketones to chiral alcohols, which can then be converted to the fluoride, presents another promising avenue. chemrxiv.org The successful development of such methods would provide direct access to enantiomerically pure 2-bromo-3-iodobenzyl fluoride, a crucial step for its evaluation in chiral applications, including as a precursor for pharmaceuticals.

Exploration of Novel Catalytic Systems for Efficient Transformations

The reactivity of the carbon-bromine and carbon-iodine bonds in this compound offers a rich landscape for catalytic cross-coupling reactions. However, the selective activation of one C-X bond over the other, as well as over the relatively inert C-F bond, remains a significant challenge. Future research should be directed towards the discovery and optimization of novel catalytic systems that can achieve high selectivity in these transformations.

This includes the development of palladium, nickel, or copper-based catalysts with specifically designed ligands that can discriminate between the different halogen atoms based on their electronic and steric properties. For instance, catalysts that favor the oxidative addition into the C-I bond over the C-Br bond would allow for sequential functionalization of the molecule. Photocatalysis and electrochemistry are also emerging as powerful tools in organic synthesis and could offer new pathways for the selective activation of the C-X bonds in polyhalogenated benzyl (B1604629) fluorides under mild conditions. researchgate.net

Advanced Mechanistic Studies Utilizing In Situ Spectroscopic Methods

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for the rational design of improved synthetic methods. While computational studies can provide valuable insights, experimental validation is crucial. Future research should leverage advanced in situ spectroscopic techniques, such as ReactIR, in situ NMR, and Raman spectroscopy, to monitor reactions in real-time.

These techniques can provide detailed information about the formation and consumption of reactants, intermediates, and products, shedding light on the reaction kinetics and the role of the catalyst. beilstein-journals.org For instance, in situ spectroscopy could be used to study the competitive oxidative addition of a metal catalyst to the C-Br and C-I bonds, providing data to inform the design of more selective catalysts. Understanding the mechanism of C-F bond activation, which can be a competing pathway under certain conditions, is also a critical area for investigation. nih.govbeilstein-journals.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes from batch to continuous flow processing offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. amt.uknih.gov Future research should focus on adapting the synthesis and derivatization of this compound for flow chemistry platforms. This would be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. amt.uk

Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the exploration of the chemical space around this scaffold. Automated systems can rapidly screen different catalysts, reaction conditions, and coupling partners, enabling the high-throughput synthesis of a library of derivatives for biological screening. This approach would significantly expedite the discovery of new applications for polyhalogenated benzyl fluorides.

Expanding the Scope of Derivatization and Applications of Polyhalogenated Benzyl Fluorides

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of a wide range of novel compounds. Future research should aim to expand the scope of its derivatization through various chemical transformations. This includes exploring a broader range of cross-coupling partners in Suzuki, Sonogashira, and Buchwald-Hartwig reactions to introduce diverse functional groups at the 2- and 3-positions.

Moreover, the development of methods for the selective functionalization of the benzylic position, while preserving the aromatic halogenation pattern, would further enhance the synthetic utility of this compound. The resulting library of polyhalogenated benzyl fluoride derivatives could then be screened for a variety of applications, including as pharmaceutical intermediates, agrochemicals, and materials with unique electronic properties. The presence of multiple halogen atoms offers the potential for orthogonal functionalization, leading to the rapid construction of complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-bromo-3-iodobenzyl fluoride, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via fluorination of 2-bromo-3-iodobenzyl alcohol (CAS 1261644-21-6) using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. The alcohol precursor is commercially available with >97.0% purity (HPLC) . Post-synthesis, purity can be validated using GC or HPLC, as demonstrated for structurally similar bromo-fluoro-iodo compounds (e.g., GC purity >95.0% for 2-bromo-4-fluoro-1-iodobenzene) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for structural confirmation. The heavy halogen atoms (Br, I) may cause splitting patterns due to quadrupolar effects. Mass spectrometry (HRMS or EI-MS) should be used to confirm molecular weight (expected ~316.93 g/mol based on analogs) . X-ray crystallography is recommended if crystalline derivatives are obtained, as seen in studies of related trifluorobenzoyl fluorides .

Q. How can researchers mitigate instability during storage of halogen-rich benzyl fluorides?

  • Methodological Answer : Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and hydrolysis. Similar protocols are applied to bromine trifluoride derivatives, which are sensitive to moisture and light .

Advanced Research Questions

Q. How can contradictory NMR data arising from halogen-heavy substituents be resolved?

  • Methodological Answer : Bromine and iodine atoms induce significant spin-orbit coupling, leading to complex splitting in ¹H/¹⁹F NMR. Use high-field NMR (≥500 MHz) and compare data with computed spectra (DFT simulations). For example, studies on 3-bromo-2,4,5-trifluorobenzoyl fluoride (CAS 115549-09-2) utilized computational modeling to assign peaks accurately . Contradictions in spectral interpretation should be addressed iteratively, aligning with qualitative research frameworks for data analysis .

Q. What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

  • Methodological Answer : Prioritize iodine-selective coupling to retain the bromine for subsequent functionalization. Use palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids like 6-bromo-2-fluoro-3-iodophenylboronic acid (CAS 1072951-90-6), which have demonstrated >97.0% reactivity in analogous reactions . Monitor reaction progress via TLC with iodine staining or GC-MS to detect byproducts.

Q. How can researchers address purification challenges caused by halogenated byproducts?

  • Methodological Answer : Use gradient elution in flash chromatography with silica gel or reverse-phase HPLC (C18 column). For example, 2-bromo-6-fluorobenzonitrile (CAS 79544-27-7) was purified to >95.0% using similar methods . Consider fractional crystallization if solubility differences exist between the target compound and byproducts.

Q. What are the implications of fluorine’s electronegativity on the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing fluorine atom activates the benzyl position for nucleophilic attack. Kinetic studies on 1-bromo-3-fluoro-4-iodobenzene (CAS 105931-73-5) showed accelerated SN2 reactivity compared to non-fluorinated analogs . Use low-polarity solvents (e.g., THF) to stabilize transition states and enhance reaction rates.

Data Contradiction & Validation

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for halogenated benzyl fluorides?

  • Methodological Answer : Cross-validate data with independent techniques (e.g., DSC for melting points, IR for functional groups). For example, the Dong Lab’s work on sulfuryl fluorides emphasizes multi-method validation, including Certificates of Analysis (COA) for batch-specific purity . Contradictions may arise from isotopic variations (e.g., ⁷⁹Br vs. ⁸¹Br), which require high-resolution MS for resolution .

Tables for Reference

Property Value/Technique Source
Molecular Weight~316.93 g/mol (estimated)Analog data
Purity ValidationGC (>95.0%), HPLC (>97.0%)
StabilityStore at –20°C, inert atmosphere
Key Synthetic Precursor2-Bromo-3-iodobenzyl alcohol (CAS 1261644-21-6)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.